

A Comprehensive Technical Guide to 5-Methoxy-2-(methylthio)-1,3-benzoxazole

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Compound of Interest

Compound Name: 5-Methoxy-2-(methylthio)-1,3-benzoxazole

Cat. No.: B1326683

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Abstract: The benzoxazole moiety represents a cornerstone scaffold in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities and versatile chemical properties.^{[1][2]} This technical guide provides an in-depth analysis of a specific derivative, **5-Methoxy-2-(methylthio)-1,3-benzoxazole**. We will dissect its fundamental physicochemical properties, propose a robust synthetic pathway grounded in established chemical principles, outline a comprehensive analytical workflow for structural verification and purity assessment, and discuss its potential applications within the context of modern drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking a detailed, practical overview of this compound.

Core Physicochemical Properties and Structural Analysis

A thorough understanding of a molecule's fundamental properties is the bedrock of all subsequent experimental design. **5-Methoxy-2-(methylthio)-1,3-benzoxazole** is an aromatic heterocyclic compound featuring a benzene ring fused to an oxazole ring. The key substituents that dictate its chemical behavior are a methoxy group (-OCH₃) at the 5-position and a methylthio group (-SCH₃) at the 2-position.

The molecular weight and formula are foundational data points for any chemical analysis, particularly for mass spectrometry and reaction stoichiometry calculations.

| Property | Value | Source |
|-------------------|---|-----------|
| Molecular Weight | 195.24 g/mol | [3][4][5] |
| Molecular Formula | C ₉ H ₉ NO ₂ S | [3][4][5] |
| IUPAC Name | 5-Methoxy-2-(methylthio)-1,3-benzoxazole | N/A |
| Core Scaffold | Benzoxazole | [1][2][6] |

The methoxy group acts as an electron-donating group, influencing the electron density of the aromatic system, which can affect its reactivity in electrophilic substitution reactions and its interaction with biological targets. The methylthio group at the 2-position is a key functional handle, introduced from a thiol precursor, and its presence is critical to the molecule's identity and potential reactivity.

Proposed Synthesis Methodology

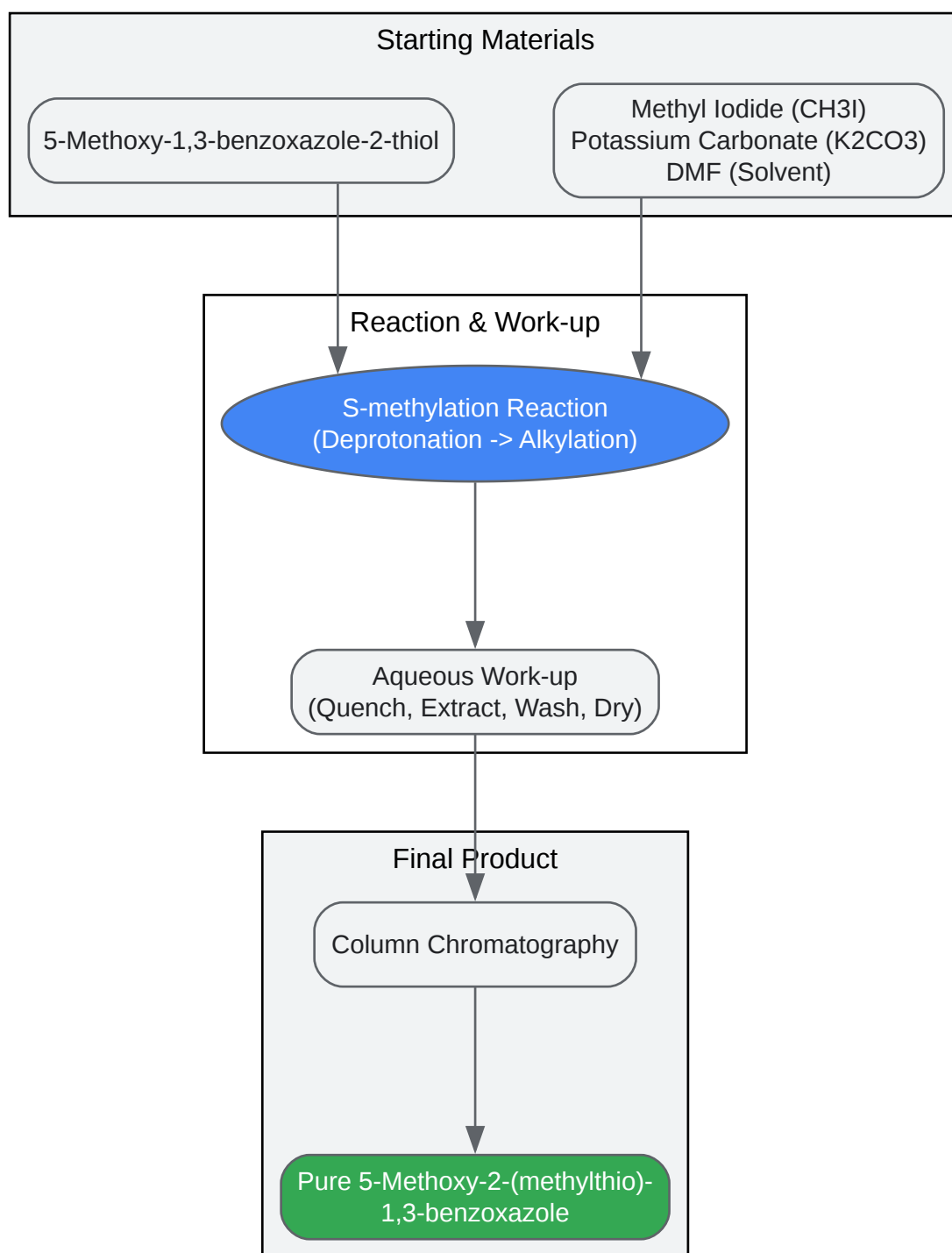
While various methods exist for the synthesis of the core benzoxazole ring system, a highly efficient and logical pathway for this specific molecule involves the S-alkylation of a readily available precursor.[1][7] The most field-proven approach is the methylation of 5-Methoxy-1,3-benzoxazole-2-thiol. This precursor is commercially available from several suppliers, making this a practical and reproducible method.[8][9][10]

The causality behind this choice is simple: S-alkylation of a thiol is a high-yielding, robust reaction (Williamson ether synthesis analogue for sulfur) that proceeds under mild conditions, minimizing the risk of side reactions on the sensitive benzoxazole core.

Experimental Protocol: S-methylation of 5-Methoxy-1,3-benzoxazole-2-thiol

- **Reagent Preparation:** To a solution of 5-Methoxy-1,3-benzoxazole-2-thiol (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetone, add a suitable base (1.1-1.5 eq). Potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base suitable for this purpose; alternatively, a stronger base like sodium hydride (NaH) can be used for faster reaction times if anhydrous conditions are maintained.

- Deprotonation: Stir the mixture at room temperature for 20-30 minutes. The base will deprotonate the thiol group (-SH) to form a more nucleophilic thiolate anion (-S^-).
- Alkylation: Cool the reaction mixture in an ice bath (0 °C). Add a methylating agent, such as methyl iodide (CH_3I) or dimethyl sulfate ($(\text{CH}_3)_2\text{SO}_4$) (1.1 eq), dropwise to control any potential exotherm.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. The progress is monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the starting material and the appearance of a new, less polar product spot.
- Work-up and Isolation: Upon completion, quench the reaction by pouring it into cold water. The aqueous mixture is then extracted three times with an organic solvent like ethyl acetate. The combined organic layers are washed with brine to remove residual DMF and salts, dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and concentrated under reduced pressure.
- Purification: The resulting crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure **5-Methoxy-2-(methylthio)-1,3-benzoxazole**.



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*Caption: Proposed synthetic workflow for **5-Methoxy-2-(methylthio)-1,3-benzoxazole**.*

Analytical Characterization Workflow

Structural confirmation and purity assessment are non-negotiable for any chemical entity intended for research or development. A multi-technique approach ensures a self-validating system where each analysis corroborates the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation of organic molecules.^{[11][12]} Both ^1H and ^{13}C NMR spectra would be required.

- ^1H NMR: This spectrum will confirm the presence of all proton-containing groups and their connectivity. Key expected signals include a singlet for the methoxy protons ($-\text{OCH}_3$), a singlet for the methylthio protons ($-\text{SCH}_3$), and distinct signals in the aromatic region corresponding to the three protons on the benzene ring.
- ^{13}C NMR: This provides information on the carbon skeleton of the molecule, confirming the total number of unique carbon atoms.

| Predicted Spectral Data | ^1H NMR (ppm) | ^{13}C NMR (ppm) |
|---------------------------------------|-----------------------------|---------------------------|
| $-\text{SCH}_3$ | ~2.5 - 2.7 (singlet, 3H) | ~12 - 18 |
| $-\text{OCH}_3$ | ~3.8 - 4.0 (singlet, 3H) | ~55 - 60 |
| Aromatic C-H | ~6.8 - 7.5 (multiplets, 3H) | ~100 - 150 |
| Aromatic/Heterocyclic Quaternary C | N/A | ~110 - 170 |

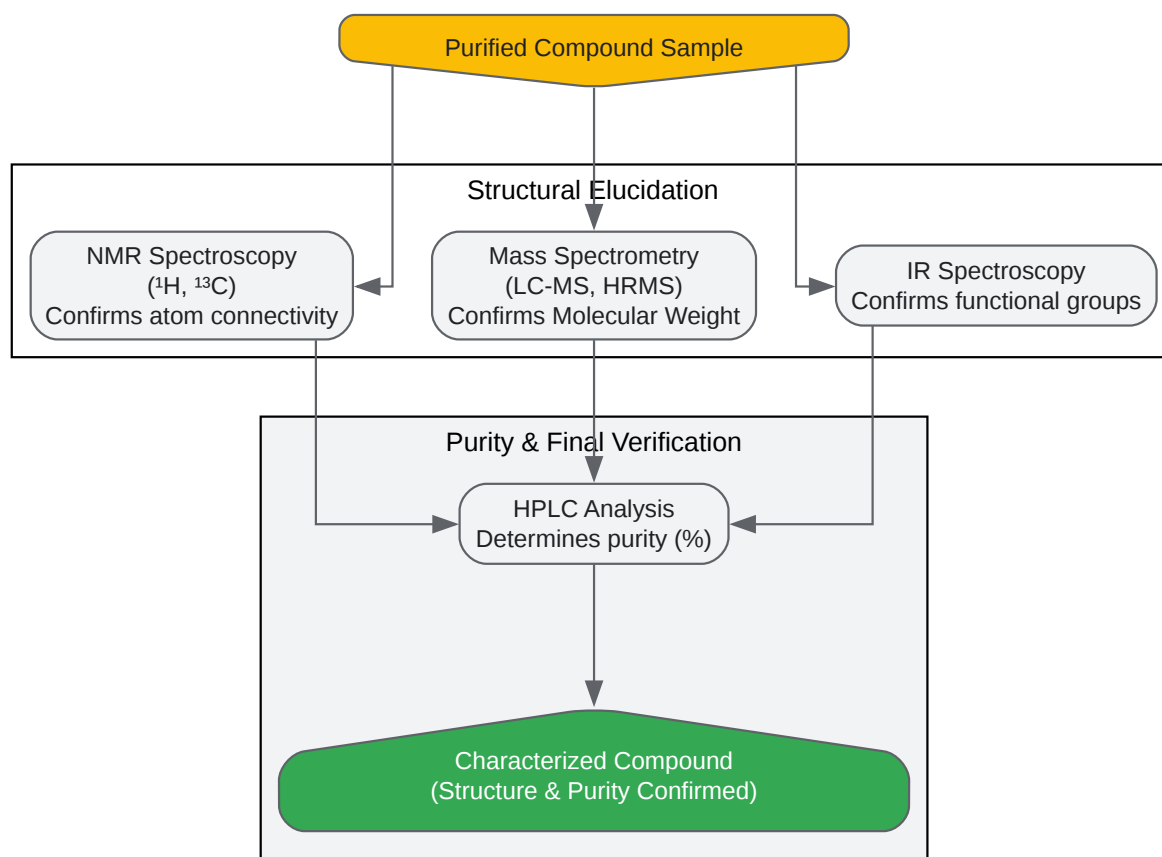
Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the compound.^[13] Under standard electron ionization (EI-MS), the spectrum should show a prominent molecular ion peak (M^+) at an m/z (mass-to-charge ratio) of approximately 195, corresponding to the molecular weight. High-resolution mass spectrometry (HRMS) would further confirm the elemental composition ($\text{C}_9\text{H}_9\text{NO}_2\text{S}$).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational bands include:

- $\sim 1600\text{-}1620\text{ cm}^{-1}$: C=N stretching of the oxazole ring.
- $\sim 1200\text{-}1250\text{ cm}^{-1}$: Asymmetric C-O-C stretching of the aryl ether.
- $\sim 1020\text{-}1075\text{ cm}^{-1}$: Symmetric C-O-C stretching.
- $\sim 2900\text{-}3000\text{ cm}^{-1}$: C-H stretching from the methyl and aromatic groups.



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Caption: A logical workflow for the analytical characterization of the synthesized compound.

Biological Context and Potential Applications

The benzoxazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with diverse pharmacological activities.[2] Derivatives have been reported to exhibit properties including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[6][7]

Specifically, 2-substituted benzoxazoles have been identified as a promising class of 5-HT₃ receptor antagonists.[14] These receptors are implicated in conditions such as chemotherapy-induced nausea and irritable bowel syndrome with diarrhea (IBS-D). The structural features of **5-Methoxy-2-(methylthio)-1,3-benzoxazole** make it an interesting candidate for screening in such programs. The methylthio group can also be further modified, for instance, through oxidation to sulfoxide or sulfone, to modulate properties like solubility and cell permeability, a common strategy in drug optimization.

Therefore, this compound serves two primary roles for researchers:

- A Screening Compound: It can be directly tested in high-throughput screening assays for various biological targets.
- A Versatile Intermediate: It acts as a valuable building block for the synthesis of more complex molecules in drug discovery campaigns.[15]

Conclusion

5-Methoxy-2-(methylthio)-1,3-benzoxazole is a well-defined chemical entity with a molecular weight of 195.24 g/mol. Its synthesis is readily achievable through standard, reliable chemical transformations. The analytical framework presented here provides a robust pathway for its complete characterization, ensuring the scientific integrity of any downstream research. Given the established biological importance of the benzoxazole scaffold, this compound represents a valuable tool for professionals in chemical biology and drug discovery, holding potential for the development of novel therapeutic agents.

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